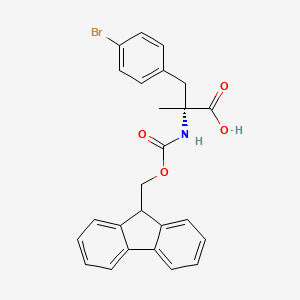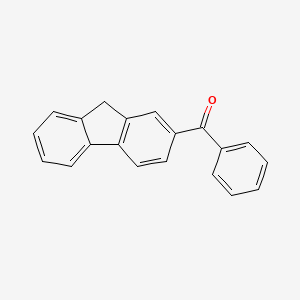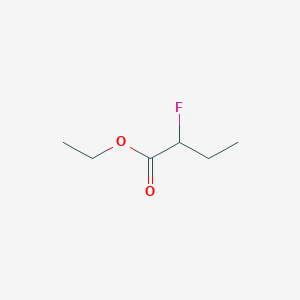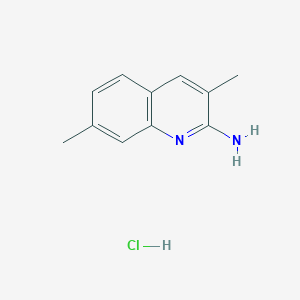
Triphenyllead bromide, 95%
Overview
Description
Triphenyllead bromide, 95% (TPLB-95) is an organobromine compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a white, crystalline solid with a melting point of 97 °C and a boiling point of 343 °C. TPLB-95 is a versatile compound that can be used for a variety of applications, including synthesis, catalysis, and the study of reaction mechanisms.
Scientific Research Applications
Triphenyllead bromide, 95% has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of organobromine compounds, and as a reagent for the study of reaction mechanisms. It is also used as an additive in the synthesis of polymers and other materials. Additionally, Triphenyllead bromide, 95% is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Mechanism of Action
Triphenyllead bromide, 95% is an organobromine compound that is used as a catalyst in organic synthesis. It acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base, such as a nucleophile. This reaction is known as a nucleophilic substitution reaction, and it is the basis for the synthesis of many organobromine compounds.
Biochemical and Physiological Effects
Triphenyllead bromide, 95% is not known to have any significant biochemical or physiological effects. It is not toxic and has not been found to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using Triphenyllead bromide, 95% in laboratory experiments is its versatility. It can be used as a catalyst in organic synthesis, as a reagent for the synthesis of organobromine compounds, and as an additive in the synthesis of polymers and other materials. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that Triphenyllead bromide, 95% is sensitive to moisture and should be stored in a dry environment.
Future Directions
There are a number of potential future directions for Triphenyllead bromide, 95%. One possibility is to explore its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used as a reagent for the study of reaction mechanisms, as well as for the synthesis of polymers and other materials. Finally, further research could be conducted to explore its potential applications in other fields, such as biochemistry and material science.
Synthesis Methods
Triphenyllead bromide, 95% can be synthesized by a two-step process. First, a solution of triphenyllead chloride (TPLCl) and bromine is heated in an inert atmosphere. This reaction produces triphenyllead bromide (TPLB). The second step involves the recrystallization of the TPLB in a solvent. This process yields Triphenyllead bromide, 95%, which is the desired product.
properties
IUPAC Name |
bromo(triphenyl)plumbane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFYKFRSBDOTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrPb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301208 | |
| Record name | bromo(triphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894-06-4 | |
| Record name | Bromotriphenyllead(IV) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bromo(triphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)




![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)

